3-Benzyl-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione
Description
3-Benzyl-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione is a heterocyclic compound featuring a fused triazepine-phthalazine core with a benzyl substituent at the 3-position.
Properties
CAS No. |
81215-66-9 |
|---|---|
Molecular Formula |
C19H19N3O2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-benzyl-2,4,7,12-tetrahydro-[1,2,5]triazepino[1,2-b]phthalazine-1,5-dione |
InChI |
InChI=1S/C19H19N3O2/c23-18-13-20(10-15-6-2-1-3-7-15)14-19(24)22-12-17-9-5-4-8-16(17)11-21(18)22/h1-9H,10-14H2 |
InChI Key |
QJECZKCQCXHSBG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN3N1C(=O)CN(CC3=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a benzylamine derivative with a phthalic anhydride, followed by cyclization with hydrazine derivatives to form the triazepine ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the scalability of the synthesis. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzyl-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The 3-position substituent on the triazepino-phthalazine core is a critical modulator of molecular properties. Below is a comparative analysis of structurally related analogs, highlighting variations in substituents, molecular formulas, and physicochemical characteristics.
Structural and Physicochemical Comparison
Key Observations
Lipophilicity : Chlorinated (355.82 g/mol) and methoxybenzyl (359.40 g/mol) derivatives exhibit higher molecular weights and lipophilicity than the parent compound, which may influence blood-brain barrier penetration .
Steric Effects : The 2-methoxyethyl analog (289.34 g/mol) has a smaller substituent, possibly reducing steric clashes in receptor-binding pockets .
Biological Activity
3-Benzyl-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, structural characteristics, and biological activities based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the class of phthalazine derivatives which are known for their diverse biological activities. The molecular structure can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₄O₂
- Molecular Weight : 270.32 g/mol
This compound features a triazepine ring fused with a phthalazine dione structure which is crucial for its biological activity.
Biological Activities
Research indicates that 3-Benzyl-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione exhibits several pharmacological properties:
1. Anticancer Activity
Studies have shown that derivatives of phthalazine compounds can inhibit cancer cell proliferation. For instance:
- In vitro studies demonstrated that this compound can significantly reduce the viability of various cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various strains:
- Bacterial Strains : It has shown efficacy against Gram-positive and Gram-negative bacteria including Staphylococcus aureus and Escherichia coli.
- Fungal Activity : The compound also exhibits antifungal properties against Candida species.
3. Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory responses:
- Cytokine Inhibition : It has been found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs), suggesting potential use in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Significant inhibition of MCF-7 and PC3 cell lines with IC50 values in low micromolar range. |
| Study 2 | Antimicrobial Activity | Effective against multiple bacterial strains with minimum inhibitory concentrations (MICs) below 100 µg/mL. |
| Study 3 | Anti-inflammatory Effects | Reduced cytokine levels in PBMCs by up to 70% compared to control groups. |
The precise mechanism by which 3-Benzyl-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione exerts its biological effects is still under investigation. However, it is hypothesized that:
- The triazepine moiety may interact with specific cellular targets involved in cancer cell signaling pathways.
- The dione structure may facilitate redox reactions contributing to its antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
